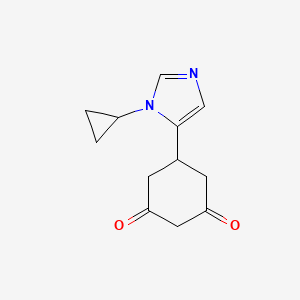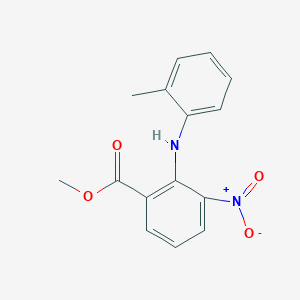
Methyl 2-(2-methylanilino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-2-(o-tolylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nitro group, a methyl ester group, and an o-tolylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The reaction is carried out in an ice-water bath to maintain the temperature below 6°C, ensuring the stability of the product .
Industrial Production Methods
Industrial production of Methyl 3-nitro-2-(o-tolylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced filtration techniques ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 3-nitro-2-(o-tolylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoates, and various other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
Methyl 3-nitro-2-(o-tolylamino)benzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-nitro-2-(o-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The o-tolylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3-nitro-2-(o-tolylamino)benzoate include:
- Methyl 3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 3-nitro-2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with biological molecules are required.
特性
CAS番号 |
109899-57-2 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
methyl 2-(2-methylanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-3-4-8-12(10)16-14-11(15(18)21-2)7-5-9-13(14)17(19)20/h3-9,16H,1-2H3 |
InChIキー |
VKADBXOCDLYNIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


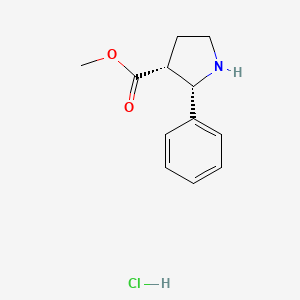

![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
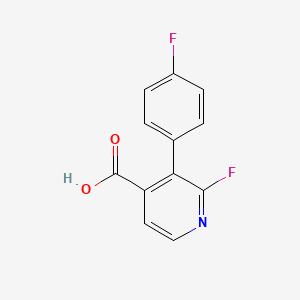
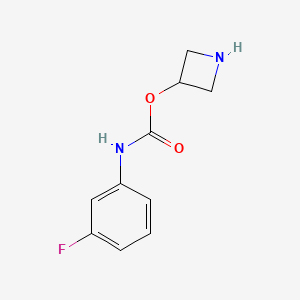

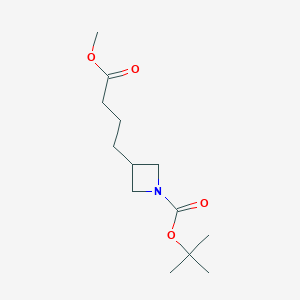
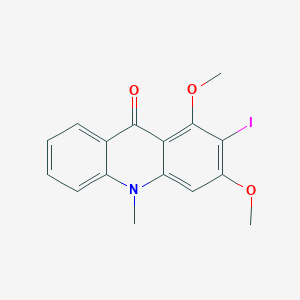
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
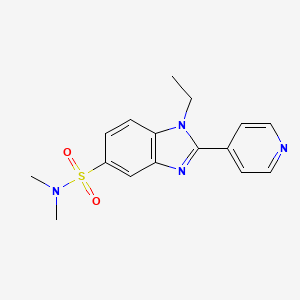
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
